2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate
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Overview
Description
2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxy, methoxy, and chlorobenzoate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylamine with ethyl 2-oxoacetate to form an intermediate, which is then reacted with hydrazine to produce the hydrazono derivative. This intermediate is further reacted with 4-chlorobenzoic acid under specific conditions to yield the final product .
Chemical Reactions Analysis
2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate include:
- 2-Methoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl acetate
- 2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
CAS No. |
769148-20-1 |
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Molecular Formula |
C25H22ClN3O6 |
Molecular Weight |
495.9 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H22ClN3O6/c1-3-34-22-14-16(4-13-21(22)35-25(32)17-5-7-18(26)8-6-17)15-27-29-24(31)23(30)28-19-9-11-20(33-2)12-10-19/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
InChI Key |
XSCSPYDRTMFOMO-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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